Methyl 3-(azetidin-3-yl)-3-oxopropanoate

Description

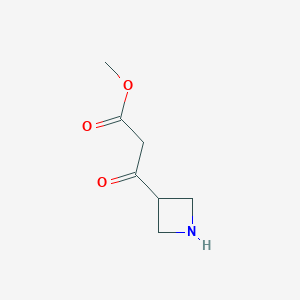

Methyl 3-(azetidin-3-yl)-3-oxopropanoate is a β-ketoester derivative characterized by a methyl ester group at the 1-position and an azetidine ring (a four-membered nitrogen-containing heterocycle) at the 3-oxopropanoate position.

Properties

Molecular Formula |

C7H11NO3 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

methyl 3-(azetidin-3-yl)-3-oxopropanoate |

InChI |

InChI=1S/C7H11NO3/c1-11-7(10)2-6(9)5-3-8-4-5/h5,8H,2-4H2,1H3 |

InChI Key |

DHTILAFLNMRJFQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(=O)C1CNC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(azetidin-3-yl)-3-oxopropanoate typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(azetidin-3-yl)-3-oxopropanoate undergoes various types of chemical reactions, including:

Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to the α,β-unsaturated ester.

Suzuki–Miyaura Cross-Coupling: This reaction is used for the diversification of heterocyclic amino acid derivatives.

Common Reagents and Conditions

Aza-Michael Addition: Typically involves the use of NH-heterocycles and a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Suzuki–Miyaura Cross-Coupling: Utilizes boronic acids and a palladium catalyst.

Major Products

The major products formed from these reactions include functionalized 3-substituted 3-(acetoxymethyl)azetidines and various heterocyclic amino acid derivatives .

Scientific Research Applications

Methyl 3-(azetidin-3-yl)-3-oxopropanoate has several scientific research applications:

Pharmaceutical Development: The azetidine ring is a pharmacophore subunit used in the development of various drugs due to its biological activity.

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of Methyl 3-(azetidin-3-yl)-3-oxopropanoate involves its interaction with biological targets through its azetidine ring.

Comparison with Similar Compounds

Structural and Functional Group Variations

The structural analogs of Methyl 3-(azetidin-3-yl)-3-oxopropanoate differ primarily in the ester group (methyl, ethyl, tert-butyl) and the substituent at the 3-oxopropanoate position. Key comparisons include:

Table 1: Structural Comparison of Selected 3-Oxopropanoate Derivatives

Pharmacological and Physicochemical Properties

While direct data for this compound are lacking, insights from analogs suggest:

- Electronic Effects: Nitro (), cyano (), and chloropyridinyl () groups enhance electrophilicity, aiding nucleophilic reactions.

- Steric Effects : Bulky tert-butyl esters () or cyclohexyl substituents () may reduce reaction rates but improve stability.

- The azetidine moiety’s rigidity could enhance target binding compared to flexible aliphatic chains (e.g., ethyl or methyl substituents) .

Spectroscopic Characterization

1H NMR, 13C NMR, and IR data for analogs (e.g., ) reveal:

- β-Ketoester Signature Peaks : IR absorption at ~1740–1660 cm⁻¹ (C=O stretching) and NMR signals for ester carbonyls (δ 165–175 ppm in 13C).

- Substituent-Specific Shifts : Aromatic protons (e.g., indole, furan) appear as distinct multiplets in 1H NMR, while azetidine protons would show characteristic splitting due to ring strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.